Eleclazine

Description

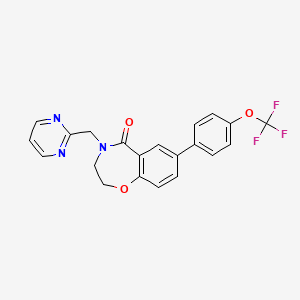

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUAEEJQYHYLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443211-72-0 | |

| Record name | Eleclazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleclazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELECLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Cardioprotective Core: A Technical Guide to Eleclazine's Mechanism of Action in Cardiac Myocytes

For Immediate Release

A Deep Dive into the Electrophysiological Modulation of Cardiac Myocytes by Eleclazine (GS-6615), a Novel Late Sodium Current Inhibitor

This technical guide provides an in-depth exploration of the mechanism of action of this compound (formerly GS-6615), a promising investigational compound for the treatment of cardiac arrhythmias. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions within cardiac myocytes, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Executive Summary

This compound is a potent and selective inhibitor of the late sodium current (INaL) in cardiac cells.[1] This aberrant, sustained influx of sodium ions is a key pathological driver in various cardiac conditions, including long QT syndrome (LQTS), ischemic heart disease, and other arrhythmias.[1] By selectively targeting INaL with minimal effect on the peak sodium current (INaP), this compound offers a targeted therapeutic approach to stabilize cardiac repolarization, reduce arrhythmogenic potential, and protect against ischemic injury, without significantly impacting normal cardiac conduction.[1][2]

Core Mechanism of Action: Selective Inhibition of the Late Sodium Current (INaL)

The primary mechanism of action of this compound revolves around its high-affinity, state-dependent binding to voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[3][4] Under normal physiological conditions, these channels inactivate rapidly after depolarization. However, in pathological states, a fraction of these channels fails to inactivate completely, giving rise to a persistent late sodium current (INaL).[1][5]

This sustained inward sodium current has several detrimental downstream effects:

-

Prolongation of the Action Potential Duration (APD): The persistent inward positive charge delays repolarization, leading to a prolonged APD and, consequently, a lengthened QT interval on an electrocardiogram.[2][5]

-

Intracellular Sodium and Calcium Overload: The continuous influx of sodium ions elevates intracellular sodium concentration ([Na+]i). This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i).[1]

-

Arrhythmogenesis: The combination of prolonged APD and calcium overload creates an arrhythmogenic substrate, increasing the risk of early afterdepolarizations (EADs) and triggered arrhythmias.[1][2]

This compound selectively inhibits this pathological INaL, thereby shortening the APD, preventing intracellular sodium and calcium overload, and suppressing arrhythmias.[1][2] This selectivity for the late current over the peak current is crucial for its safety profile, as it avoids the significant conduction slowing associated with broader-spectrum sodium channel blockers.[2]

Signaling Pathway of this compound's Action

Caption: this compound's primary mechanism of action in cardiac myocytes.

Quantitative Analysis of this compound's Potency and Selectivity

The efficacy of this compound is underscored by its potent inhibition of INaL at concentrations that have minimal effects on other cardiac ion currents.

| Parameter | Value | Cell/Tissue Type | Comments | Reference |

| IC50 for INaL Inhibition | ||||

| 0.7 µM | Rabbit ventricular myocytes (ATX-II enhanced) | ATX-II was used to enhance the late sodium current. | [2][6] | |

| ~200 nM | Rat atrial and ventricular myocytes (ATX-II activated) | No significant difference in affinity between atrial and ventricular myocytes. | [3] | |

| 0.6 µM | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | Determined at a stimulation frequency of 10 Hz, highlighting use-dependent block. | [4][7][8][9] | |

| 2.5 µM | hiPSC-CMs | General sodium current inhibition. | [10] | |

| 736 ± 67 nM | Porcine single atrial myocytes | [11] | ||

| Effects on Peak INa | Minimal | Rabbit ventricular myocytes | In contrast to flecainide, this compound had minimal effects on the peak sodium current. | [2][6] |

| Use-dependent block | Rat atrial and ventricular myocytes | Preferential association with activated states of the channel. | [3] | |

| Effects on Other Ion Currents | ||||

| IKr (hERG) | Weak inhibitor (IC50 ≈ 14.2 µM) | Not specified | Demonstrates selectivity for INaL over the rapid delayed rectifier potassium current. | [8][10][12] |

| Electrophysiological Effects | ||||

| QTc Interval Shortening | Significant | LQT3 Patients | Phase 1 clinical trial data demonstrated a shortening of the QTc interval. | [13] |

| Ventricular Tachycardia (VT) Reduction | 56% reduction in 3- to 7-beat VT | Anesthetized Yorkshire pigs (epinephrine-induced) | Superior to flecainide in suppressing catecholamine-induced VT. | [14] |

| Atrial Fibrillation (AF) Suppression | Suppressed AF in all tested animals | Anesthetized Yorkshire pigs (epinephrine/acetylcholine-induced) | Preceded by a reduction in atrial premature beats. | [11] |

| Ischemia-Induced AF Vulnerability | Reduced fall in AF threshold to 20% | Anesthetized Yorkshire pigs | Conferred dual protection against atrial and ventricular repolarization abnormalities. | [15] |

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action has been elucidated through a variety of experimental models and techniques.

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

Objective: To directly measure the effect of this compound on INaL and other ion currents.

Methodology:

-

Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, rat) or differentiated from human induced pluripotent stem cells (hiPSC-CMs).

-

Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.

-

Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the sodium current from other currents. To study INaL, a depolarizing pulse is applied, and the current is measured during the late phase of the pulse.

-

Pharmacological Enhancement of INaL: In many studies, agents like sea anemone toxin II (ATX-II) are used to enhance the late sodium current to a measurable level.[2][3]

-

Data Acquisition and Analysis: Currents are recorded before and after the application of varying concentrations of this compound to determine the dose-dependent inhibition and calculate the IC50 value.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp electrophysiology experiments.

Langendorff-Perfused Heart Model

Objective: To assess the effects of this compound on global cardiac electrophysiology in an ex vivo setting.

Methodology:

-

Heart Isolation: The heart is excised from an animal (e.g., rabbit) and mounted on a Langendorff apparatus.

-

Perfusion: The coronary arteries are perfused with an oxygenated physiological solution, allowing the heart to continue beating.

-

Electrogram Recording: Monophasic action potential (MAP) electrodes or multiple epicardial electrodes are placed on the ventricular surface to record electrical activity.

-

Programmed Electrical Stimulation: The heart is paced at a fixed cycle length, and programmed electrical stimulation is used to measure parameters such as the ventricular refractory period.

-

Induction of Arrhythmias: Arrhythmias can be induced by various means, such as rapid pacing or the application of pro-arrhythmic agents.

-

Drug Perfusion: this compound is added to the perfusate, and its effects on action potential duration, refractoriness, and arrhythmia susceptibility are measured.

Use-Dependent and State-Dependent Block

This compound exhibits use-dependent and state-dependent inhibition of sodium channels, meaning its blocking effect is more pronounced at higher heart rates and when the channels are in the activated or inactivated states.[3][8] This property is attributed to its rapid binding and moderate unbinding kinetics.[4][16] The preferential binding to activated channels contributes to its efficacy in terminating tachyarrhythmias, where a higher frequency of channel activation occurs.[8]

Logical Relationship of Use-Dependent Block

Caption: Logical relationship of this compound's use-dependent block.

Conclusion

This compound's mechanism of action is centered on the selective and potent inhibition of the late sodium current in cardiac myocytes. This targeted approach effectively counteracts the primary drivers of arrhythmogenesis in several pathological conditions by shortening the action potential duration and preventing intracellular sodium and calcium overload. The quantitative data and experimental findings to date strongly support its development as a novel anti-arrhythmic agent with a potentially favorable safety profile. Further research and clinical trials will continue to elucidate its full therapeutic potential in managing life-threatening cardiac arrhythmias.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 6. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. gilead.com [gilead.com]

- 14. This compound, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the cardiac late sodium current with this compound protects against ischemia-induced vulnerability to atrial fibrillation and reduces atrial and ventricular repolarization abnormalities in the absence and presence of concurrent adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Synthesis of Eleclazine: A Technical Guide for Researchers

An In-depth Examination of a Selective Late Sodium Current Inhibitor for Cardiac Arrhythmias

Abstract

Eleclazine (GS-6615) is a novel, potent, and selective inhibitor of the late sodium current (INaL) developed by Gilead Sciences for the potential treatment of cardiac arrhythmias, particularly Long QT Syndrome Type 3 (LQT3).[1] Enhanced INaL is a key pathophysiological driver in several cardiac channelopathies, leading to action potential prolongation, early afterdepolarizations, and subsequent arrhythmias. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Late Sodium Current and its Pathophysiological Role

The cardiac action potential is initiated by a rapid, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or "late" sodium current (INaL) that continues throughout the plateau phase of the action potential.

Under normal physiological conditions, the INaL is very small. However, in pathological states such as Long QT Syndrome Type 3 (LQT3), ischemic heart disease, and heart failure, the INaL can be significantly enhanced.[2] This augmented inward current delays cardiac repolarization, prolongs the action potential duration (APD), and can lead to a pro-arrhythmic state characterized by early afterdepolarizations (EADs) and triggered arrhythmias. Therefore, selective inhibition of the late sodium current represents a promising therapeutic strategy for the management of these cardiac disorders.

Discovery and Rationale for Development of this compound

This compound (formerly GS-6615) was developed by Gilead Sciences as a second-generation late sodium current inhibitor with improved potency and selectivity over earlier compounds like ranolazine.[3] The primary goal was to create a molecule that could effectively target the enhanced INaL associated with pathological conditions without significantly affecting the peak sodium current, which is crucial for normal cardiac conduction. By selectively inhibiting the late component, this compound aims to normalize the action potential duration and suppress arrhythmias with a reduced risk of pro-arrhythmic effects often associated with non-selective sodium channel blockers.

Chemical Synthesis of this compound

This compound is chemically known as 4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-dihydrobenzo[f][4]oxazepin-5(2H)-one.[5] While the specific, proprietary synthesis protocol from Gilead Sciences is not publicly detailed, the synthesis of the 3,4-dihydrobenzo[f][4]oxazepin-5(2H)-one core and similar derivatives has been described in the chemical literature. The synthesis would likely involve a multi-step process culminating in the coupling of the pyrimidin-2-ylmethyl moiety and the 4-(trifluoromethoxy)phenyl group to the core benzoxazepinone structure.

A plausible synthetic approach could involve the initial construction of the 3,4-dihydrobenzo[f][6][4]oxazepin-5(2H)-one scaffold, followed by N-alkylation with 2-(chloromethyl)pyrimidine and a Suzuki or similar cross-coupling reaction to introduce the 4-(trifluoromethoxy)phenyl group at the 7-position.

Mechanism of Action

This compound is a potent and selective inhibitor of the late sodium current (INaL) mediated by the Nav1.5 channel.[1] In pathological conditions where INaL is enhanced, this compound binds to the sodium channel and preferentially inhibits this persistent current. This action shortens the prolonged action potential duration, reduces the temporal dispersion of repolarization, and suppresses the triggers for cardiac arrhythmias.[5]

A key feature of this compound is its high selectivity for the late INa over the peak INa. This selectivity is crucial for its therapeutic window, as significant inhibition of the peak current could lead to conduction abnormalities and other adverse cardiac effects.

Figure 1: Pathophysiological cascade of enhanced late sodium current and the inhibitory action of this compound.

Pharmacological Profile

The pharmacological activity of this compound has been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Cell Type | Value | Reference(s) |

| IC50 (Late INa) | Rabbit | Ventricular Myocytes | 0.7 µM | [2] |

| IC50 (Late INa) | Porcine | Atrial Myocytes | 736 ± 67 nM | |

| IC50 (Potassium Current) | - | - | ~14.2 µM | [3] |

| IC50 (Sodium Current in hiPSC-CMs) | Human | iPSC-Cardiomyocytes | 2.5 µM | [3] |

Table 2: Preclinical Efficacy of this compound

| Model | Species | Effect | Dosage | Reference(s) |

| Epinephrine-induced APBs | Porcine | >3-fold reduction | 0.9 mg/kg (IV) | |

| Epinephrine/Acetylcholine-induced AF | Porcine | Suppression in all animals tested | 0.3 and 0.9 mg/kg (IV) | |

| ATX-II Induced Arrhythmias | Rabbit | Suppression | 0.03 and 0.3 µM | [5] |

Key Preclinical and Clinical Findings

Preclinical studies in rabbit and porcine models of cardiac arrhythmia have demonstrated the efficacy of this compound in suppressing arrhythmias and normalizing cardiac repolarization.[5] These studies often utilize Anemone Toxin II (ATX-II), a potent enhancer of the late sodium current, to mimic the pathophysiology of LQT3.[2]

Clinical trials have investigated the safety and efficacy of this compound in patients with LQT3. While some studies showed a shortening of the QTc interval, the overall clinical development program for this compound has faced challenges, and some trials were terminated.

Detailed Experimental Protocols

Measurement of Late Sodium Current via Whole-Cell Patch Clamp

This protocol is adapted from standard electrophysiological techniques used to characterize ion channel function.[6]

Objective: To measure the peak and late sodium currents in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing Nav1.5).

Materials:

-

Isolated cardiomyocytes or cultured cells expressing Nav1.5

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution containing appropriate ions and buffers

-

Pharmacological agents (e.g., this compound, TTX for current subtraction)

Procedure:

-

Prepare isolated cardiomyocytes or culture cells on glass coverslips.

-

Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels, followed by a depolarizing step (e.g., to -10 mV for 300 ms) to activate the channels.

-

Record the resulting currents. The peak inward current is the peak INa, and the sustained current measured towards the end of the depolarizing pulse (e.g., average of the last 100 ms) is the late INa.[6]

-

To isolate the sodium current, perform experiments in the presence and absence of a specific sodium channel blocker like tetrodotoxin (TTX) and use subtraction.

-

Apply this compound at various concentrations to determine its effect on both peak and late INa and to calculate the IC50.

Figure 2: Workflow for whole-cell patch clamp measurement of sodium currents.

In Vivo Model of LQT3 using Anemone Toxin II (ATX-II)

This protocol describes the induction of an LQT3 phenotype in an animal model to test the efficacy of anti-arrhythmic compounds.[2]

Objective: To create an in vivo model of enhanced late sodium current and arrhythmia susceptibility to evaluate the effects of this compound.

Materials:

-

Animal model (e.g., rabbit, guinea pig)

-

Anemone Toxin II (ATX-II)

-

Anesthesia and surgical equipment

-

ECG recording system

-

Intravenous infusion setup

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Implant ECG leads to monitor cardiac electrical activity.

-

Establish intravenous access for drug administration.

-

Record baseline ECG for a sufficient period.

-

Administer a continuous infusion or bolus injection of ATX-II at a concentration known to enhance the late sodium current (e.g., 3 nM).[5]

-

Monitor the ECG for changes indicative of an LQT3 phenotype, such as QT interval prolongation and the occurrence of arrhythmias.

-

Once a stable pro-arrhythmic state is achieved, administer this compound intravenously.

-

Continuously record the ECG to assess the effect of this compound on the QT interval and arrhythmia burden.

-

Analyze the ECG data to quantify the effects of this compound.

Conclusion

This compound is a highly selective inhibitor of the late sodium current that has shown promise in preclinical models of cardiac arrhythmia. Its development highlights the therapeutic potential of targeting the enhanced INaL in conditions such as Long QT Syndrome Type 3. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this compound and other late sodium current inhibitors. While clinical development has faced obstacles, the scientific foundation for selective INaL inhibition remains a compelling area of cardiovascular research.

References

- 1. metrionbiosciences.com [metrionbiosciences.com]

- 2. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

Foster City, CA – November 5, 2025 – This technical guide provides an in-depth analysis of the molecular target validation of Eleclazine (formerly GS-6615), a potent and selective inhibitor of the late sodium current (INaL) mediated by the cardiac sodium channel Nav1.5. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiology, electrophysiology, and pharmacology.

This compound has been investigated for its therapeutic potential in treating cardiac arrhythmias, such as Long QT Syndrome Type 3 (LQT3), by specifically targeting the aberrant late sodium current that contributes to cardiac electrical instability.[1][2][3] This guide will detail the mechanism of action, summarize key quantitative data, outline experimental protocols for target validation, and provide visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Selective Inhibition of the Late Sodium Current

The primary molecular target of this compound is the voltage-gated sodium channel Nav1.5, which is encoded by the SCN5A gene and is crucial for the initiation and propagation of the action potential in cardiomyocytes.[4][5] Under pathological conditions, mutations in Nav1.5 or other cellular stressors can lead to incomplete inactivation of the channel, resulting in a persistent or "late" sodium current (INaL).[1][3] This sustained inward current contributes to intracellular sodium and calcium overload, prolonging the action potential duration and increasing the risk of life-threatening arrhythmias.[1]

This compound selectively inhibits this pathological late sodium current with significantly greater potency than its effect on the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[1][6] This selectivity is crucial for its therapeutic window, as significant inhibition of the peak current could lead to pro-arrhythmic effects by slowing cardiac conduction.[2]

The inhibitory action of this compound on Nav1.5 is characterized by its use-dependent and voltage-dependent properties.[7][8] This means that the drug preferentially binds to and blocks the channel when it is in the open or inactivated states, which are more prevalent during rapid heart rates or in depolarized tissues characteristic of ischemic conditions.[7][8][9] While the precise binding site has not been fully elucidated, it is hypothesized to be within the inner pore of the channel, similar to other local anesthetic drugs.[2]

Quantitative Analysis of this compound's Potency

The potency of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) for both the late and peak sodium currents.

| Parameter | Cell Type/Expression System | Condition | IC50 Value | Reference |

| INaL Inhibition | Rat Atrial & Ventricular Myocytes | ATX-II Induced | ~200 nM | [7][8] |

| Use-Dependent Block of INaP | Human iPSC-derived Cardiomyocytes | 10 Hz stimulation | 0.6 µM | [9][10] |

| Tonic Block of INaP | Human iPSC-derived Cardiomyocytes | - | 2.5 µM | [4] |

Table 1: Potency of this compound on Late Sodium Current (INaL)

| Drug | Cell Type | Use-Dependent Block IC50 (µM) | Reference |

| This compound | Human iPSC-derived Cardiomyocytes | 0.6 | [9][10] |

| GS-967 | Human iPSC-derived Cardiomyocytes | 0.07 | [9][10] |

| Ranolazine | Human iPSC-derived Cardiomyocytes | 7.8 | [9][10] |

| Lidocaine | Human iPSC-derived Cardiomyocytes | 133.5 | [9][10] |

| Lacosamide | Human iPSC-derived Cardiomyocytes | 158.5 | [9][10] |

Table 2: Comparative Potency of Sodium Channel Blockers (Use-Dependent Block)

Experimental Protocols for Target Validation

The validation of this compound's molecular target relies on a suite of electrophysiological and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the effects of a compound on ion channel function.

-

Cell Preparation:

-

Primary Cardiomyocytes: Atrial and ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit).[7][8]

-

hiPSC-derived Cardiomyocytes: Human induced pluripotent stem cells are differentiated into cardiomyocytes, providing a human-relevant model.[4][9][10]

-

Heterologous Expression Systems: The human SCN5A gene is expressed in cell lines (e.g., tsA201, HEK293) that do not endogenously express the channel, allowing for the study of the channel in isolation.[4]

-

-

Recording Configuration: The whole-cell configuration is established using a glass micropipette to gain electrical access to the cell's interior.

-

Voltage Protocols:

-

INaL Measurement: To isolate the small late current, specific voltage protocols are used, often in the presence of a Nav1.5 channel agonist like Anemone Toxin II (ATX-II) that enhances INaL.[7][8]

-

INaP Measurement: A brief depolarizing pulse from a hyperpolarized holding potential is used to elicit the large peak current.

-

Use-Dependency: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channel.[9][10]

-

State-Dependency: Protocols are designed to measure the drug's affinity for the resting, open, and inactivated states of the channel by manipulating the holding potential and pre-pulse duration.

-

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC50 values for tonic and use-dependent block.

Site-Directed Mutagenesis

To investigate the potential binding site of this compound, specific amino acid residues within the Nav1.5 channel protein, particularly in the pore region, can be mutated. The effect of this compound is then re-evaluated on the mutant channels using patch-clamp electrophysiology. A significant change in the IC50 value for a particular mutant would suggest that the mutated residue is involved in the drug's binding or mechanism of action.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in this compound's target validation.

Caption: this compound's preferential binding to open and inactivated Nav1.5 states to inhibit INaL.

Caption: A multi-stage workflow for the validation of this compound's action on Nav1.5 channels.

Conclusion

The molecular target validation of this compound in Nav1.5 channels is robust, supported by extensive electrophysiological data demonstrating its potent and selective inhibition of the late sodium current. Its use- and voltage-dependent properties make it a promising candidate for targeting pathological states of cardiac excitability. The experimental framework outlined in this guide provides a comprehensive approach for the continued investigation and development of selective Nav1.5 inhibitors.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 7. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Eleclazine's Attenuation of Intracellular Sodium and Calcium Overload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eleclazine (formerly GS-6615) is a selective inhibitor of the late cardiac sodium current (late INa). Under pathological conditions such as myocardial ischemia and in certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), an increase in the late INa leads to an overload of intracellular sodium (Na+). This sodium accumulation subsequently drives an increase in intracellular calcium (Ca2+) via the reverse mode of the sodium-calcium exchanger (NCX). The resultant calcium overload is a key contributor to cardiac arrhythmias and cellular injury. This compound, by potently and selectively blocking the late INa, mitigates this pathological cascade, thereby reducing intracellular sodium and calcium overload and restoring normal cardiac electrophysiology. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.

Mechanism of Action: Targeting the Late Sodium Current

The primary pharmacological action of this compound is the selective inhibition of the late component of the fast sodium current in cardiomyocytes.[1] Unlike the transient peak sodium current responsible for the rapid depolarization of the cardiac action potential, the late sodium current is a sustained inward current that persists during the plateau phase. In disease states, this current is enhanced, leading to a significant influx of sodium ions.[1]

This compound's selectivity for the late INa over the peak INa is a crucial aspect of its therapeutic profile, as it avoids the proarrhythmic effects associated with non-selective sodium channel blockers. By specifically targeting the pathological late current, this compound reduces the intracellular sodium concentration without significantly affecting the normal cardiac action potential upstroke.[1][2] This reduction in intracellular sodium alleviates the subsequent calcium overload by promoting the forward (calcium-efflux) mode of the Na+/Ca2+ exchanger.[1][3]

Signaling Pathway

The following diagram illustrates the pathological cascade leading to sodium and calcium overload and the site of action for this compound.

Caption: Pathological cascade and this compound's site of action.

Quantitative Data

Preclinical Data: Potency and Selectivity

The inhibitory potency of this compound on the late sodium current has been quantified in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

| Parameter | Species/Cell Type | Experimental Condition | IC50 (µM) | Reference |

| Late INa Inhibition | Rabbit Ventricular Myocytes | Holding Potential: -120 mV | 0.72 ± 0.06 | [2] |

| Late INa Inhibition | Rabbit Ventricular Myocytes | Holding Potential: -80 mV | 0.26 ± 0.01 | [2] |

| Use-Dependent Peak INa Block | Human iPSC-derived Cardiomyocytes | 10 Hz stimulation | 0.6 | [4] |

| Peak INa Inhibition | Rabbit Ventricular Myocytes | 10 µM this compound | ~8.8% inhibition | [2] |

iPSC: induced pluripotent stem cell

Clinical Data: Electrophysiological Effects in LQT3 Patients

A Phase 3 clinical trial evaluated the efficacy of this compound in patients with Long QT Syndrome Type 3 (LQT3), a condition characterized by an enhanced late sodium current.

| Study Population | This compound Dose | Duration | Primary Endpoint | Result | p-value | Reference |

| 41 subjects with genotype-confirmed LQT3 | 6 mg once daily | 24 weeks | Change in mean daytime QTcF | -8.5 ms (SD 18.03) | <0.01 | [5] |

QTcF: QT interval corrected for heart rate using the Fridericia formula.

Experimental Protocols

Measurement of Late Sodium Current (Patch-Clamp Electrophysiology)

The whole-cell patch-clamp technique is employed to measure the late sodium current in isolated cardiomyocytes.[6][7]

Objective: To quantify the inhibitory effect of this compound on the late INa.

Methodology:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit ventricle) and plated on glass coverslips.

-

Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular ionic environment, typically containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution: The cells are bathed in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate the sodium current, other ion channel blockers (e.g., nifedipine for L-type Ca2+ channels, and appropriate blockers for K+ channels) are added.

-

Voltage-Clamp Protocol: A gigaseal is formed between the micropipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -120 mV to ensure availability of sodium channels. Depolarizing pulses (e.g., to -20 mV for 500 ms) are applied to elicit both peak and late sodium currents.

-

Data Acquisition: The resulting currents are recorded and amplified. The late INa is measured as the mean current during the final 100-200 ms of the depolarizing pulse.

-

Drug Application: this compound is perfused at various concentrations, and the dose-dependent inhibition of the late INa is determined to calculate the IC50 value.

Caption: Workflow for patch-clamp measurement of late INa.

Measurement of Intracellular Sodium ([Na+]i)

The fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI) is used to measure intracellular sodium concentrations.[8][9]

Objective: To determine the effect of this compound on intracellular sodium accumulation.

Methodology:

-

Cell Loading: Cardiomyocytes are incubated with the cell-permeant form of the dye, SBFI-AM (acetoxymethyl ester), typically at 5-10 µM for 60-90 minutes at room temperature. A non-ionic detergent like Pluronic F-127 may be used to aid in dye loading. Probenecid can be included to prevent dye leakage.[8]

-

De-esterification: After loading, cells are washed and incubated in a dye-free solution for at least 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active SBFI inside the cell.

-

Fluorescence Measurement: The cells are placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The SBFI is excited at two wavelengths, typically 340 nm (Na+-bound) and 380 nm (Na+-free), and the emission is collected at ~510 nm.[10]

-

Experimental Conditions: To induce sodium overload, cells can be treated with a late INa enhancer (e.g., anemone toxin II) or subjected to simulated ischemic conditions.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated. This ratio is proportional to the intracellular sodium concentration. An in-situ calibration is performed at the end of each experiment using ionophores (e.g., gramicidin and monensin) in solutions with known sodium concentrations to convert the fluorescence ratio to absolute [Na+]i values.[8][9]

-

Effect of this compound: The experiment is repeated in the presence of this compound to quantify its ability to prevent or reduce the rise in [Na+]i.

Measurement of Intracellular Calcium ([Ca2+]i)

The ratiometric fluorescent indicator Fura-2 is commonly used for measuring intracellular calcium concentrations in cardiomyocytes.[11][12][13][14]

Objective: To assess the effect of this compound on intracellular calcium overload secondary to sodium accumulation.

Methodology:

-

Cell Loading: Cardiomyocytes are loaded with Fura-2 AM (typically 2-5 µM) for 10-20 minutes at room temperature in a physiological buffer.[11][13]

-

De-esterification: Following loading, cells are washed and incubated in a dye-free buffer for at least 20-30 minutes to allow for complete de-esterification of the dye.[13]

-

Fluorescence Imaging: The coverslip with the loaded cells is mounted on a perfusion chamber on an inverted microscope. The cells are excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.

-

Induction of Calcium Overload: Similar to the sodium measurements, calcium overload is induced by enhancing the late INa or through simulated ischemia.

-

Data Analysis: The ratio of the fluorescence emission at the two excitation wavelengths (F340/F380) provides a measure of the intracellular calcium concentration. Calibration can be performed to convert the ratio to absolute calcium concentrations.

-

Effect of this compound: The protocol is repeated with the co-application of this compound to determine its effect on mitigating the rise in intracellular calcium.

Caption: Workflow for intracellular calcium measurement using Fura-2.

Conclusion

This compound represents a targeted therapeutic approach for cardiovascular diseases characterized by enhanced late sodium current. Its selective inhibition of late INa effectively reduces the pathological intracellular sodium overload and the consequent calcium overload, which are central to the pathophysiology of arrhythmias and ischemic cell damage. The quantitative data from both preclinical and clinical studies support its mechanism of action and therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other late sodium current inhibitors in drug discovery and development. Despite promising preclinical and early clinical results, the development of this compound for hypertrophic cardiomyopathy and ventricular tachyarrhythmias was discontinued following the termination of the LIBERTY-HCM trial due to a lack of efficacy.[15][16] Nevertheless, the study of this compound has provided valuable insights into the role of the late sodium current in cardiac pathophysiology.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]

- 4. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 11. Measurement of Intracellular Ca2+ Concentration [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. ionoptix.com [ionoptix.com]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hcmbeat.com [hcmbeat.com]

- 16. hcmbeat.com [hcmbeat.com]

An In-depth Technical Guide to the Investigational Studies on Eleclazine for Ischemic Heart Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug Eleclazine (GS-6615) concerning its development for ischemic heart disease. It covers the core mechanism of action, key preclinical findings, and clinical trial designs. This compound is a potent and selective inhibitor of the cardiac late sodium current (INaL), a pathological current that is enhanced during myocardial ischemia and contributes to arrhythmias and cellular injury.[1][2] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued by Gilead Sciences.[3][4]

Core Mechanism of Action

Under normal physiological conditions, cardiac sodium channels open briefly to allow a rapid influx of sodium (peak INa), initiating the cardiac action potential.[1] However, in pathological states such as myocardial ischemia, a fraction of these channels fails to inactivate completely, leading to a persistent or "late" sodium current (INaL).[1]

This sustained INaL leads to an overload of intracellular sodium ([Na+]i). The elevated [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing an influx of calcium ([Ca2+]i) into the cardiomyocyte.[1] This calcium overload is cytotoxic, leading to electrical instability, mechanical dysfunction, and exacerbation of ischemic injury.[1][5]

This compound selectively inhibits the late sodium current (INaL) with high potency, having minimal effect on the peak INa required for normal cardiac conduction.[1][2] By blocking INaL, this compound prevents the downstream sodium and calcium overload, thereby protecting cardiac cells from ischemic damage and reducing the propensity for arrhythmias.[1]

Preclinical Investigational Studies

This compound demonstrated significant anti-arrhythmic and cardioprotective effects in various preclinical animal models of myocardial ischemia.

Key Preclinical Findings

In rabbit models of acute myocardial ischemia, this compound was shown to suppress ventricular tachycardia (VT) and ventricular fibrillation (VF).[2] In more complex models of heart failure with ischemia-reperfusion (IR) injury, this compound reduced action potential duration dispersion and improved intracellular calcium handling, which are known mechanisms for suppressing arrhythmias.[6][7]

Studies in porcine models of ischemia provided further evidence of efficacy. This compound was found to confer dual protection against vulnerability to both atrial and ventricular arrhythmias.[8] It significantly mitigated ischemia-induced increases in key arrhythmogenic markers, including T-wave alternans (TWA) and spatial dispersion of repolarization (Tpeak-Tend interval).[8] Notably, these benefits were observed without causing negative inotropic effects (a reduction in contractility).[8]

Data from Preclinical Efficacy Studies

The following table summarizes key quantitative outcomes from a pivotal preclinical study in a porcine model of ischemia.

| Parameter | Ischemia-Induced Change (Control) | Effect of this compound on Ischemia-Induced Change | Reference |

| Ventricular Repolarization | |||

| T-Wave Alternans (TWA) | +861% | 81% reduction | [8] |

| T-Wave Heterogeneity | +286% | 23% reduction | [8] |

| Tpeak-Tend Interval | +74% | 28% reduction | [8] |

| Atrial Repolarization | |||

| Atrial TWA (TWAa) | +2850% | 64% suppression | [8] |

| Atrial Fibrillation (AF) Threshold | -65% (Lowered) | Reduced the fall to only 20% | [8] |

Experimental Protocol: Porcine Model of Ischemia-Induced Arrhythmia

This protocol provides a representative methodology used in preclinical investigations.

Objective: To assess if selective INaL inhibition with this compound protects against ischemia-induced atrial and ventricular repolarization abnormalities.

-

Animal Model: Male Yorkshire pigs were anesthetized with chloralose and mechanically ventilated. The chest was opened via a median sternotomy to expose the heart.

-

Instrumentation: Catheters were placed for drug administration and hemodynamic monitoring. A multi-electrode "sock" was placed over the ventricles to record epicardial electrocardiograms.

-

Ischemia Induction: Myocardial ischemia was induced by a 75% partial occlusion of the proximal left circumflex coronary artery for a duration of 5 minutes.

-

Drug Administration: this compound was administered as an intravenous (IV) bolus of 0.9 mg/kg over 15 minutes.

-

Endpoint Measurement:

-

Atrial Fibrillation (AF) Threshold: The electrical current required to induce AF was measured. A lower threshold indicates increased vulnerability.

-

Ventricular Repolarization: T-wave alternans (TWA), T-wave heterogeneity, and the Tpeak-Tend interval were quantified from the sock electrode recordings.

-

-

Study Workflow: Measurements were taken at baseline, during ischemia before drug administration, and during ischemia after this compound administration.

Clinical Development Program

This compound was evaluated in Phase 1 and Phase 2 clinical trials for several cardiovascular conditions, including chronic stable angina, long QT syndrome, and hypertrophic cardiomyopathy (HCM).[3][9] However, the program did not advance to Phase 3 for ischemic indications and was ultimately discontinued.

Overview of Key Clinical Trials

A Phase 2 trial (NCT02377336) was designed to evaluate this compound in subjects with chronic stable angina and coronary artery disease, but its results are not publicly available, and the trial is marked as withdrawn.[3] The most visible trial was the LIBERTY-HCM study, which was terminated before completion.[4][10]

| Trial Identifier | Phase | Condition | Status | Reference |

| NCT02377336 | 2 | Chronic Stable Angina | Withdrawn | [3] |

| LIBERTY-HCM (NCT02291237) | 2 | Hypertrophic Cardiomyopathy | Terminated | [4][10] |

| NCT02441829 | 1 | Pharmacokinetics in Renal Impairment | Completed | [11] |

| NCT02412098 | 1 | Pharmacokinetics in Hepatic Impairment | Completed | [12] |

Clinical Trial Protocol: LIBERTY-HCM Study Design

While not strictly an ischemic heart disease trial, the LIBERTY-HCM study protocol provides insight into the clinical investigation of this compound.

Objective: To evaluate the effect of this compound on exercise capacity in patients with symptomatic hypertrophic cardiomyopathy.[10]

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[10]

-

Patient Population:

-

Inclusion Criteria: Adults (18-65 years) with a confirmed diagnosis of HCM, exertional symptoms (NYHA Class ≥ II dyspnea or CCS Class ≥ II angina), and baseline peak VO2 < 80% of predicted.[10]

-

Exclusion Criteria: Known coronary artery disease, significant aortic stenosis, or left ventricular systolic dysfunction (ejection fraction < 50%).[10]

-

-

Intervention:

-

Primary Endpoint: The primary outcome was the change in exercise capacity as measured by peak oxygen uptake (VO2) during a cardiopulmonary exercise test (CPET) at Week 24.[10]

Conclusion

This compound is a selective inhibitor of the late sodium current that showed considerable promise in preclinical models of myocardial ischemia by targeting a core mechanism of ischemia-induced cellular injury and arrhythmogenesis. Its ability to reduce electrical instability without impairing contractility made it an attractive therapeutic candidate. However, despite the strong preclinical rationale, the clinical development program for ischemic heart disease and other cardiac conditions was discontinued. The available data serves as a valuable case study for drug development professionals on the challenges of translating preclinical efficacy into clinical success for novel cardiovascular agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. hcmbeat.com [hcmbeat.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the cardiac late sodium current with this compound protects against ischemia-induced vulnerability to atrial fibrillation and reduces atrial and ventricular repolarization abnormalities in the absence and presence of concurrent adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effect of this compound (GS-6615) on Exercise Capacity in Subjects With Symptomatic Hypertrophic Cardiomyopathy [ctv.veeva.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Eleclazine in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] Under pathological conditions such as myocardial ischemia and heart failure, the late sodium current is enhanced, leading to intracellular sodium and calcium overload, which can cause cardiac arrhythmias.[1] By selectively blocking this late current, this compound helps to restore normal cardiac electrophysiology. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in common in vitro assays to study its effects on cardiac ion channels and intracellular calcium dynamics.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The table below summarizes the key physicochemical properties of this compound and its solubility in common laboratory solvents.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆F₃N₃O₃ | Internal Data |

| Molecular Weight | 415.37 g/mol | Internal Data |

| Solubility in DMSO | ≥100 mg/mL | Internal Data |

| Solubility in Ethanol | Limited | Internal Data |

| Solubility in Water | Insoluble | Internal Data |

Preparation of this compound Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Whole-Cell Voltage-Clamp Assay for Late Sodium Current (INaL)

This protocol describes the measurement of the late sodium current in isolated cardiomyocytes using the whole-cell patch-clamp technique to assess the inhibitory effect of this compound.

Materials:

-

Isolated primary cardiomyocytes or a suitable cell line expressing cardiac sodium channels (e.g., HEK293 cells stably expressing Nav1.5)

-

Extracellular (bath) solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with CsOH.

-

This compound stock solution (10 mM in DMSO)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

Protocol:

-

Cell Preparation: Plate the cardiomyocytes on glass coverslips and allow them to adhere.

-

Solution Preparation: Prepare and filter the extracellular and intracellular solutions.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Perfuse the cell with the extracellular solution and record the baseline INaL. A typical voltage protocol to elicit INaL is to hold the cell at -120 mV and apply a depolarizing pulse to -20 mV for 500 ms.

-

This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is constant across all conditions.

-

Data Acquisition: Record the INaL in the presence of this compound after the current has reached a steady state.

-

Data Analysis: Measure the peak and late components of the sodium current. The late current is typically measured as the mean current during the last 50-100 ms of the depolarizing pulse. Calculate the percentage of inhibition of INaL by this compound.

Intracellular Calcium Measurement

This protocol outlines the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to this compound treatment.[3][4][5]

Materials:

-

Isolated cardiomyocytes or a suitable cardiac cell line

-

Fura-2 AM fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

-

Cell Plating: Seed the cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence images by exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulation (Optional): To induce an increase in INaL and subsequent calcium overload, cells can be stimulated with a Nav channel agonist (e.g., Anemonia sulcata toxin II - ATX-II).

-

This compound Treatment: Add the desired concentration of this compound to the cells and incubate for an appropriate time.

-

Post-Treatment Measurement: Acquire fluorescence images after this compound treatment.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio corresponds to an increase in intracellular calcium. Compare the ratios before and after this compound treatment to determine its effect on intracellular calcium levels.

Visualizations

This compound's Mechanism of Action

Caption: this compound inhibits the late Na_v1.5 current, preventing Na+ and Ca2+ overload and arrhythmias.

Experimental Workflow for this compound Stock Preparation

Caption: Step-by-step workflow for preparing this compound stock solution.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Dosing of Eleclazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens for Eleclazine (formerly GS-6615) in preclinical animal studies, focusing on porcine and rabbit models of cardiac arrhythmias. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this selective late sodium current (INaL) inhibitor.

Quantitative Data Summary

The following tables summarize the dosing and efficacy of this compound in key preclinical animal models.

Table 1: Dosing Regimen and Efficacy of this compound in a Porcine Model of Atrial Fibrillation

| Parameter | Value | Animal Model | Details | Reference |

| Dose | 0.3 mg/kg and 0.9 mg/kg | Yorkshire Pigs | Intravenous (IV) infusion over 15 minutes. | [1] |

| Plasma Concentration | 828 ± 45.8 nM | Yorkshire Pigs | Measured at 120 minutes after a 0.9 mg/kg IV dose. | [1] |

| Efficacy | >3-fold reduction in epinephrine-induced Atrial Premature Beats (APBs) | Yorkshire Pigs | Observed after the 0.9 mg/kg IV dose. | [1] |

| Suppression of acetylcholine-induced Atrial Fibrillation (AF) | Yorkshire Pigs | Pretreatment with this compound suppressed AF in all tested animals. | [1] | |

| 7% shortening of ventricular QT and atrial PTa intervals | Yorkshire Pigs | [1] | ||

| Reduction in atrial repolarization alternans and heterogeneity | Yorkshire Pigs | [1] |

Table 2: Dosing and Efficacy of this compound in a Rabbit Model of Long QT Syndrome

| Parameter | Value | Animal Model | Details | Reference |

| Concentration (IC50) | 0.7 µM | Rabbit Ventricular Myocytes | Inhibition of anemone toxin-II (ATX-II) enhanced late INa. | [2] |

| Efficacy | Shortened ATX-II induced prolongation of Action Potential Duration (APD), Monophasic Action Potential Duration (MAPD), and QT interval. | Rabbit Cardiac Preparations | [2] | |

| Decreased spatiotemporal dispersion of repolarization and ventricular arrhythmias. | Rabbit Cardiac Preparations | [2] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in these preclinical models are not extensively reported in the currently available literature.

Signaling Pathway and Experimental Workflows

This compound's Mechanism of Action

This compound is a selective inhibitor of the late component of the cardiac sodium current (INaL).[3][4] Under pathological conditions such as myocardial ischemia and certain genetic mutations, the late sodium current is enhanced, leading to an overload of intracellular sodium ([Na+]i).[5] This sodium overload subsequently leads to an increase in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger, contributing to electrical instability, arrhythmias, and contractile dysfunction.[5][6] By inhibiting INaL, this compound mitigates these downstream pathological effects.[6] The PI3K/Akt signaling pathway has been implicated in the regulation of INaL, with downregulation of this pathway associated with increased INaL and atrial fibrillation.[6][7]

Mechanism of action of this compound.

Experimental Workflow: Porcine Atrial Fibrillation Model

This workflow outlines the key steps for inducing atrial fibrillation in a porcine model to test the efficacy of this compound.

Porcine Atrial Fibrillation Model Workflow.

Experimental Workflow: Rabbit Long QT Syndrome Model

This workflow details the procedure for creating a long QT syndrome phenotype in an isolated rabbit heart preparation to assess the effects of this compound.

Rabbit Long QT Syndrome Model Workflow.

Detailed Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation in a Porcine Model

Objective: To induce a state of atrial fibrillation (AF) in an anesthetized pig to evaluate the anti-arrhythmic effects of this compound.[1][8]

Materials:

-

Yorkshire pigs

-

Anesthetics (e.g., ketamine, xylazine, isoflurane)

-

Intravenous catheters

-

ECG recording equipment

-

Epinephrine solution

-

Acetylcholine solution

-

This compound formulated for intravenous administration

-

Vehicle control

Procedure:

-

Animal Preparation: Anesthetize the pig according to institutional guidelines and establish intravenous access for drug administration and fluid maintenance.

-

Instrumentation: Place ECG leads for continuous monitoring of cardiac rhythm.

-

Baseline Recordings: Record baseline ECG and other relevant electrophysiological parameters for a stable period.

-

Drug Administration: Administer a bolus intravenous infusion of either this compound (0.3 or 0.9 mg/kg) over 15 minutes or a corresponding volume of vehicle.

-

Induction of Atrial Fibrillation:

-

Data Collection: Continuously record the ECG throughout the induction procedure and for a predefined observation period to monitor for the onset and duration of AF.

-

Analysis: Compare the incidence and duration of AF, as well as changes in QT interval and other electrophysiological parameters, between the this compound-treated and vehicle-treated groups.

Protocol 2: Induction of a Long QT Syndrome Phenotype in an Isolated Rabbit Heart

Objective: To create an ex vivo model of Long QT Syndrome (LQTS) to assess the effects of this compound on action potential duration and arrhythmias.[2]

Materials:

-

New Zealand White rabbits

-

Langendorff perfusion system

-

Tyrode's solution

-

Anemone Toxin-II (ATX-II)

-

This compound

-

Microelectrodes for recording action potentials and monophasic action potentials

-

ECG recording electrodes

Procedure:

-

Heart Isolation: Anesthetize the rabbit and rapidly excise the heart.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with oxygenated Tyrode's solution at a constant temperature and pressure.

-

Baseline Recordings: After a stabilization period, record baseline ECG, action potential duration (APD), and monophasic action potential duration (MAPD).

-

Induction of LQTS Phenotype: Add Anemone Toxin-II (ATX-II) to the perfusate. ATX-II is a potent enhancer of the late sodium current, mimicking the cellular phenotype of LQT3.[9]

-

Confirmation of Phenotype: Confirm the development of the LQTS phenotype by observing a significant prolongation of the APD, MAPD, and QT interval.

-

This compound Administration: Introduce this compound into the perfusate at the desired concentration (e.g., IC50 of ~0.7 µM).

-

Data Collection: Continuously record ECG, APD, and MAPD to assess the effects of this compound on the LQTS phenotype and the incidence of any arrhythmias.

-

Analysis: Quantify the reversal of APD, MAPD, and QT prolongation by this compound and compare the incidence of arrhythmias before and after drug administration.

Disclaimer: These protocols are intended as a guide and should be adapted and approved by the user's institutional animal care and use committee (IACUC) or equivalent ethics board. The formulation of this compound for intravenous use may require specific solubilizing agents, and researchers should consult relevant literature or the manufacturer for guidance.

References

- 1. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late sodium current inhibition as a new cardioprotective approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 6. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of local atrial repolarization in a porcine acetylcholine model of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of mexiletine on long QT syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Late Sodium Current Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as myocardial ischemia, heart failure, and long QT syndrome, an enhanced INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration and increasing the risk of cardiac arrhythmias.[1][3] Consequently, the selective inhibition of INaL has emerged as a promising therapeutic strategy for a variety of cardiovascular diseases.[4] Eleclazine (GS-6615) is a potent and selective inhibitor of INaL that has been investigated for its anti-arrhythmic properties.[5]

High-throughput screening (HTS) assays are essential for the identification and characterization of novel INaL inhibitors from large compound libraries. This document provides detailed application notes and protocols for two primary HTS methodologies: automated patch-clamp electrophysiology and fluorescence-based sodium influx assays.

Signaling Pathways of Late Sodium Current Regulation

The magnitude of the late sodium current is modulated by several intracellular signaling pathways. Understanding these pathways is crucial for interpreting screening data and for developing targeted therapeutics. Key regulatory pathways include:

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Increased intracellular calcium can activate CaMKII, which in turn phosphorylates the NaV1.5 channel, leading to an enhanced late sodium current.[3] This creates a positive feedback loop where elevated INaL increases intracellular sodium, leading to calcium overload via the Na+/Ca2+ exchanger, further activating CaMKII.[3]

-

Protein Kinase A (PKA): The role of PKA in regulating INaL is complex and can depend on the specific conditions and channel isoforms.[4]

-

Phosphoinositide 3-kinase (PI3K): The PI3K pathway has been shown to suppress the late sodium current.[1]

References

- 1. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Assessing Eleclazine's Effect on Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine, formerly known as GS-6615, is an investigational drug that selectively inhibits the late sodium current (late INa) in cardiac cells.[1][2][3] Under normal physiological conditions, the late INa is a small current that contributes to the plateau phase of the cardiac action potential.[4][5] However, in various pathological states, such as long QT syndrome, ischemic heart disease, and heart failure, the late INa can be enhanced, leading to a prolongation of the action potential duration (APD), which is a known pro-arrhythmic risk.[1][2][4] this compound's targeted inhibition of the late INa without significantly affecting the peak sodium current presents a promising therapeutic strategy for stabilizing cardiac repolarization and preventing arrhythmias.[1][2]

These application notes provide a detailed experimental framework for assessing the electrophysiological effects of this compound, with a primary focus on its impact on action potential duration in isolated cardiomyocytes.

Signaling Pathway of the Late Sodium Current and this compound's Intervention

The late sodium current arises from a subpopulation of voltage-gated sodium channels (Nav1.5) that fail to inactivate completely after the initial rapid depolarization of the cardiac action potential.[6] This sustained inward sodium current during the plateau phase contributes to an increase in intracellular sodium, which in turn affects calcium homeostasis via the sodium-calcium exchanger (NCX), potentially leading to calcium overload and delayed afterdepolarizations.[4][6] this compound selectively binds to and stabilizes the inactivated state of the sodium channel, thereby reducing the late INa and shortening the prolonged APD.[2]

Caption: Signaling pathway of this compound's effect on the late sodium current.

Experimental Protocols

Isolation of Ventricular Myocytes

A standard enzymatic digestion protocol can be used to isolate ventricular myocytes from rabbit or porcine hearts, which are established models for studying cardiac electrophysiology.[1][3]

Materials:

-

Langendorff perfusion system

-

Collagenase type II solution

-

Protease type XIV solution

-

Krebs-Henseleit buffer

-

Calcium-free Tyrode's solution

-

High-potassium storage solution

Protocol:

-

Excise the heart from a heparinized and anesthetized animal and mount it on the Langendorff apparatus.

-

Perfuse with calcium-free Tyrode's solution to wash out the blood.

-

Switch to a low-calcium Tyrode's solution containing collagenase and protease for enzymatic digestion.

-

Once the heart is digested, mince the ventricular tissue in a high-potassium storage solution.

-

Gently triturate the tissue to release individual myocytes.

-

Allow the myocytes to settle and then resuspend them in fresh storage solution.

-

Store the isolated myocytes at room temperature for use within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ionic currents and action potentials from single cardiomyocytes.[7][8][9]

Materials:

-

Patch-clamp amplifier and digitizer (e.g., Axon Instruments)

-